N-[3-(2-butan-2-ylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid
Overview
Description
N-[3-(2-butan-2-ylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid is a useful research compound. Its molecular formula is C19H31NO6 and its molecular weight is 369.5 g/mol. The purity is usually 95%.
The exact mass of the compound [3-(2-sec-butylphenoxy)propyl](3-methoxypropyl)amine oxalate is 369.21513771 g/mol and the complexity rating of the compound is 295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Oxidative Stress and Inflammation
Research indicates that exposure to certain phenols and parabens during pregnancy may be related to oxidative stress and inflammation. This connection is significant because it could influence birth outcomes and other adverse health effects. A study examining urinary phenol and paraben concentrations among pregnant women found associations with markers of oxidative stress and inflammation, highlighting the potential health risks these compounds pose (Watkins et al., 2015).
Exposure Assessment
Understanding the extent of human exposure to environmental chemicals, including phenolic compounds, is critical for assessing potential health risks. Studies measuring urinary concentrations of bisphenol A (BPA) and nonylphenol in populations indicate widespread exposure, suggesting the need for further research to determine the best biomarkers for assessing exposure to these and other similar compounds (Calafat et al., 2004). Another study focused on the oxidative stress-related parameters in the liver of non-alcoholic fatty liver disease patients, illustrating the role of oxidative stress in disease pathogenesis, potentially exacerbated by exposure to environmental chemicals (Videla et al., 2004).
Environmental and Health Impact
Investigations into the environmental and health impact of phenolic endocrine-disrupting chemicals (EDCs) underscore the ubiquity of these substances in daily life and their potential to disrupt endocrine function. For instance, a study detected phenolic EDCs in maternal blood plasma and amniotic fluid, indicating prenatal exposure and suggesting that maternal exposure is positively associated with fetal exposure, which could have implications for fetal development (Shekhar et al., 2017).
Properties
IUPAC Name |
N-[3-(2-butan-2-ylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2.C2H2O4/c1-4-15(2)16-9-5-6-10-17(16)20-14-8-12-18-11-7-13-19-3;3-1(4)2(5)6/h5-6,9-10,15,18H,4,7-8,11-14H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYXDQTVMRVGQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCCNCCCOC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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